molecular formula C12H15NO4 B556033 H-D-Glu(obzl)-OH CAS No. 2578-33-8

H-D-Glu(obzl)-OH

Cat. No.: B556033
CAS No.: 2578-33-8
M. Wt: 237.25 g/mol
InChI Key: BGGHCRNCRWQABU-SNVBAGLBSA-N
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Description

H-D-Glu(obzl)-OH: , also known as ®-4-amino-5-(benzyloxy)-5-oxopentanoic acid, is a derivative of glutamic acid. It is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. The compound is characterized by the presence of a benzyl ester group, which imparts specific reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Glu(obzl)-OH typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by the introduction of the benzyl ester group. One common method involves the use of benzyl alcohol as a reagent. The reaction conditions often include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction is usually carried out under inert atmosphere and at controlled temperatures to ensure the stability of the intermediate and final products.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: H-D-Glu(obzl)-OH undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the benzyl ester group to other functional groups.

    Substitution: The benzyl ester group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

H-D-Glu(obzl)-OH has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in biological systems, particularly in the context of amino acid metabolism and protein synthesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and other high-value products.

Mechanism of Action

The mechanism of action of H-D-Glu(obzl)-OH involves its interaction with specific molecular targets and pathways. The benzyl ester group plays a crucial role in modulating the reactivity and stability of the compound. In biological systems, it may interact with enzymes and receptors involved in amino acid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

H-D-Glu(obzl)-OH can be compared with other similar compounds, such as:

    H-D-Glu(obzl)-OtBu: This compound has a tert-butyl ester group instead of a benzyl ester group, which affects its reactivity and stability.

    H-D-Glu(obzl)-OBzl:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and stability, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGHCRNCRWQABU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30869-19-3
Record name D-Glutamic acid, 5-(phenylmethyl) ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30869-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID801287160
Record name 5-(Phenylmethyl) hydrogen D-glutamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Acros Organics MSDS]
Record name gamma-Benzyl L-glutamate
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CAS No.

2578-33-8
Record name 5-(Phenylmethyl) hydrogen D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2578-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Phenylmethyl) hydrogen D-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801287160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glutamic acid, 5-(phenylmethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.487
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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